molecular formula C15H16O3 B8541022 4-[(4-Hydroxy-2,5-dimethylphenyl)methyl]benzene-1,3-diol CAS No. 193008-20-7

4-[(4-Hydroxy-2,5-dimethylphenyl)methyl]benzene-1,3-diol

Cat. No. B8541022
M. Wt: 244.28 g/mol
InChI Key: CHQHYKYHNZCCSE-UHFFFAOYSA-N
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Patent
US08785103B2

Procedure details

22.02 g of resorcinol, 1.90 g of p-toluene sulfonic acid, and 44.04 g of water are put in a 100 ml 4-necked flask, and 7.61 g of 4-hydroxymethyl(hydroxymethyl)-2,5-Xylenol is partly added thereto for one hour while maintaining at room temperature of 25° C. The mixture is reacted for 3 hours at the same temperature. Then, 50 g of acetic acid and 50 g of toluene are added to the reaction mass, separating a phase. The obtained organic layer is washed and concentrated. The obtained precipitate is filtered. The filtered product is rinsed with toluene, dried under reduced pressure for 24 hours, and treated through liquid chromatography, obtaining 7.94 g of 1,3-dihydroxy-4-(4-hydroxy-2,5-dimethyl benzyl)benzene having a purity of 99%.
Quantity
22.02 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
44.04 g
Type
reactant
Reaction Step One
Name
4-hydroxymethyl(hydroxymethyl)-2,5-Xylenol
Quantity
7.61 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
solvent
Reaction Step Three
Quantity
50 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].C1(C)C=CC(S(O)(=O)=O)=CC=1.O.O[CH2:22][C:23]1[C:24](CO)=[C:25]([CH3:31])[C:26]([OH:30])=[CH:27][C:28]=1[CH3:29]>C1(C)C=CC=CC=1.C(O)(=O)C>[OH:2][C:1]1[CH:8]=[CH:7][C:6]([CH2:22][C:23]2[CH:24]=[C:25]([CH3:31])[C:26]([OH:30])=[CH:27][C:28]=2[CH3:29])=[C:4]([OH:5])[CH:3]=1

Inputs

Step One
Name
Quantity
22.02 g
Type
reactant
Smiles
C1(O)=CC(O)=CC=C1
Name
Quantity
1.9 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
44.04 g
Type
reactant
Smiles
O
Step Two
Name
4-hydroxymethyl(hydroxymethyl)-2,5-Xylenol
Quantity
7.61 g
Type
reactant
Smiles
OCC=1C(=C(C(=CC1C)O)C)CO
Step Three
Name
Quantity
50 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
50 g
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Setpoint
25 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is reacted for 3 hours at the same temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
separating a phase
WASH
Type
WASH
Details
The obtained organic layer is washed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The obtained precipitate is filtered
WASH
Type
WASH
Details
The filtered product is rinsed with toluene
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
treated through liquid chromatography

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CC1=C(C=C(C(=C1)C)O)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.94 g
YIELD: CALCULATEDPERCENTYIELD 77.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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